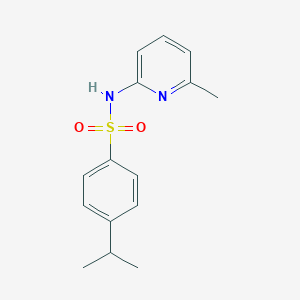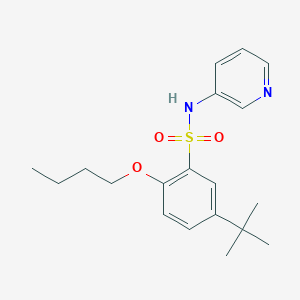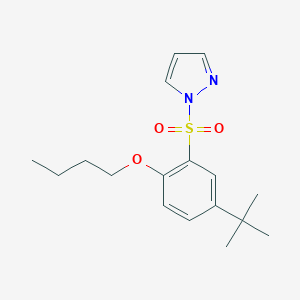
2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzenesulfonamide core with additional chloro and methyl substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-3-methylbenzenamine with chlorosulfonic acid, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics.
Medicine: Its potential therapeutic effects are explored in the treatment of infections and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-methylbenzenesulfonamide: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.
N-(6-Methyl-2-pyridinyl)benzenesulfonamide: Lacks the chloro substituents, which can influence its reactivity and interactions with molecular targets.
Sulfanilamide: A simpler sulfonamide with a broad range of antimicrobial applications.
Uniqueness
2,4-Dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and pyridinyl groups can enhance its antimicrobial activity and make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-12(16-8)17-20(18,19)11-7-6-10(14)9(2)13(11)15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDABOQVYNYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B513420.png)
![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)
![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)
![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)





![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)
![Ethyl 4-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513451.png)
![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)
